N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-phenylpropanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-phenylpropanamide typically involves the transformation of itaconic acid into the desired pyrrolidine derivative. One common method includes a five-step transformation process, starting with itaconic acid and leading to the formation of 1-methyl and 1-phenyl substituted pyrrolidine carboxylic acids. These acids are then subjected to amidation with various aliphatic amines to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve parallel solution-phase synthesis, which allows for the efficient production of multiple derivatives simultaneously. This method is advantageous for producing large quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-phenylpropanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows for efficient binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Uniqueness
What sets N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-phenylpropanamide apart is its specific substitution pattern and the presence of both phenyl and pyrrolidine moieties. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(12-11-15-7-3-1-4-8-15)20-16-13-19(23)21(14-16)17-9-5-2-6-10-17/h1-10,16H,11-14H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOMEHNAIQWLBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.